REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:33]=[CH:32][C:5]2[C:6]([C:18]#[C:19][CH2:20][N:21]3C(=O)C4=CC=CC=C4C3=O)=[CH:7][CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[F:17])[C:4]=2[CH:3]=1.CN>C(O)C>[ClH:1].[ClH:1].[Cl:1][C:2]1[CH:33]=[CH:32][C:5]2[C:6]([C:18]#[C:19][CH2:20][NH2:21])=[CH:7][CH2:8][N:9]=[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[F:17])[C:4]=2[CH:3]=1 |f:3.4.5|
|
Name
|
8-chloro-5-(1-phthalimido-2-propyn-3-yl)-1-(2-fluorophenyl)-3H-2-benzazepine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=CCN=C2C2=C(C=CC=C2)F)C#CCN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in an excess of ethanolic hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
the resulting salt precipitated by the addition of ether
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid, mp 211°-216° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of methanol and ether
|
Type
|
CUSTOM
|
Details
|
gave gray needles, mp 216°-218° C. dec.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.ClC1=CC2=C(C(=CCN=C2C2=C(C=CC=C2)F)C#CCN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |